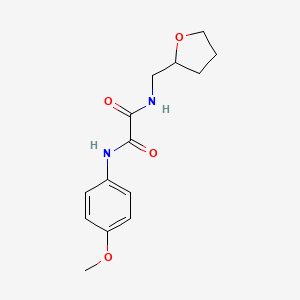![molecular formula C13H17N3O4S B2533299 N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide CAS No. 899956-12-8](/img/structure/B2533299.png)
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide, commonly known as DTAMO, is a chemical compound with potential applications in scientific research. DTAMO is a thiazolidine-2,4-dione derivative that has been studied for its biochemical and physiological effects in various research studies.
Wirkmechanismus
DTAMO exerts its biochemical and physiological effects by inhibiting the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes such as glycolysis and apoptosis. Inhibition of GAPDH activity by DTAMO has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
DTAMO has been shown to have various biochemical and physiological effects in different research studies. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DTAMO has also been shown to have antioxidant effects by reducing the production of reactive oxygen species (ROS). In addition, DTAMO has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DTAMO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DTAMO has also been shown to have low toxicity and high solubility in various solvents. However, one limitation of DTAMO is that it can be difficult to obtain pure samples of the compound due to the multistep synthesis process.
Zukünftige Richtungen
There are several future directions for research on DTAMO. One potential direction is to study the potential use of DTAMO in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study the use of DTAMO in the field of organic electronics. In addition, further research can be done to optimize the synthesis method of DTAMO to produce higher yields of the compound.
Synthesemethoden
DTAMO can be synthesized using a multistep reaction process. The synthesis process involves the reaction of 2,4-thiazolidinedione with 4-chloroaniline in the presence of a base, followed by the reaction of the resulting intermediate with N-methylhydroxylamine. The final product is obtained by reacting the intermediate with acetic anhydride. The synthesis method of DTAMO has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
DTAMO has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. DTAMO has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, DTAMO has been shown to have potential applications in the field of organic electronics.
Eigenschaften
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-14-12(17)13(18)15-10-4-6-11(7-5-10)16-8-2-3-9-21(16,19)20/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQBFAXIYDDVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2533216.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)
![2-[(5-Methylpyridin-2-yl)oxy]ethanol](/img/structure/B2533225.png)


![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)


![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)



![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
